molecular formula C15H16ClNO B1300333 (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine CAS No. 436088-70-9

(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine

Cat. No.: B1300333
CAS No.: 436088-70-9
M. Wt: 261.74 g/mol
InChI Key: SDOUSMKUUPQSOF-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine is an organic compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . This compound is characterized by the presence of a chloro-substituted benzyl group and a methoxy-substituted benzyl group attached to an amine functional group. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 2-chlorobenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of different substituted benzylamines .

Scientific Research Applications

(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine is primarily used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions and functions. Additionally, it may be used in medicinal chemistry research to explore its potential as a pharmacological agent .

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-benzyl)-(4-methoxy-phenyl)-amine
  • (2-Chloro-phenyl)-(4-methoxy-benzyl)-amine
  • (2-Chloro-benzyl)-(4-methoxy-ethyl)-amine

Uniqueness

(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine is unique due to the specific combination of chloro and methoxy substituents on the benzyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable tool in research settings, particularly for studying specific protein interactions and functions .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOUSMKUUPQSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355303
Record name (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-70-9
Record name N-[(2-Chlorophenyl)methyl]-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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